molecular formula C15H20N4O2 B5522720 N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide

N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5522720
M. Wt: 288.34 g/mol
InChI Key: KZLKFVSYTFKQOP-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.15862589 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Analysis Methods

Studies on the analytical methods used in determining antioxidant activity highlight the importance of various tests to assess the antioxidant capacity of complex samples. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, rely on spectrophotometry to monitor the characteristic colors or discoloration of solutions being analyzed. The relevance of such assays in antioxidant analysis underscores the potential application of N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide in studying oxidative stress-related conditions, provided its structure implies antioxidant properties (Munteanu & Apetrei, 2021).

Central Nervous System (CNS) Acting Drugs

The search for novel CNS acting drugs has led to the identification of functional chemical groups, including heterocycles with nitrogen (N), sulfur (S), and oxygen (O), as potential lead molecules. The imidazo[1,2-a]pyridine structure, to which this compound belongs, is highlighted for its potential CNS effects. This points towards its applicability in developing treatments for CNS disorders, considering its structural relation to compounds impacting depression, euphoria, and convulsion (Saganuwan, 2017).

Drug Development and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have significant implications in drug development and catalysis. These compounds have shown vital functionalities in metal complexes formation, asymmetric catalysis and synthesis, and medicinal applications. Given the structural similarity, this compound could be explored for its potential in these areas, particularly in forming metal complexes and catalyzing reactions in organic synthesis (Li et al., 2019).

Heterocyclic Compounds in Medicinal Chemistry

The diversity and significance of heterocyclic compounds, such as imidazoles and pyrimidines, in medicinal chemistry cannot be overstated. These structures form the backbone of numerous pharmacologically active molecules, offering a variety of biological functions, including antitumor, antibacterial, and anti-inflammatory activities. This suggests that this compound might possess similar biological activities, making it a compound of interest for pharmacological studies (Iradyan et al., 2009).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(13-2-3-14-16-5-7-19(14)12-13)17-4-1-6-18-8-10-21-11-9-18/h2-3,5,7,12H,1,4,6,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLKFVSYTFKQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.